L-Glutamine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

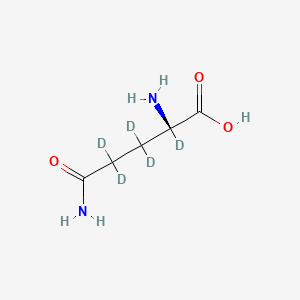

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to L-Glutamine-d5: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Glutamine-d5, a deuterated stable isotope of the amino acid L-Glutamine. This document details its physicochemical properties, analytical methodologies for its quantification and isotopic enrichment determination, and its application in metabolic research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in comparison to its unlabeled counterpart, L-Glutamine.

| Property | This compound | L-Glutamine |

| Molecular Formula | C₅H₅D₅N₂O₃ | C₅H₁₀N₂O₃ |

| Molecular Weight | ~151.18 g/mol | ~146.14 g/mol [1][2][3][4][5] |

| CAS Number | 14341-78-7 | 56-85-9[2][3] |

| Melting Point | 185 °C (decomposes)[2] | 185 °C (decomposes)[5] |

| Solubility in Water | Soluble[1] | 41.3 g/L at 25 °C[4] |

| Isotopic Purity | ≥98 atom % D[2] | Not Applicable |

| Appearance | White solid[2] | White crystalline powder[4] |

Experimental Protocols

The determination of the molecular weight and isotopic enrichment of this compound is primarily achieved through mass spectrometry. Below is a generalized protocol for such an analysis.

Objective: To determine the molecular weight and isotopic enrichment of this compound using Mass Spectrometry.

Materials:

-

This compound sample

-

L-Glutamine standard

-

Solvent (e.g., deionized water, methanol/water mixture)

-

Mass Spectrometer (e.g., LC-MS, GC-MS)

-

Analytical column suitable for amino acid analysis

-

Internal standards (e.g., ¹³C, ¹⁵N-labeled L-Glutamine)

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample and L-Glutamine standard in a suitable solvent to create stock solutions of known concentrations.

-

Prepare a series of dilutions from the stock solutions for calibration.

-

For analysis of biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.

-

-

Instrument Setup:

-

Equip the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS).

-

Set the mass analyzer to scan a mass range that includes the expected m/z values for both L-Glutamine and this compound.

-

Optimize instrument parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity.

-

-

Chromatographic Separation (for LC-MS/GC-MS):

-

Inject the prepared samples onto the analytical column.

-

Use a suitable mobile phase gradient (for LC) or temperature program (for GC) to achieve chromatographic separation of the analyte from other components in the sample.

-

-

Mass Spectrometric Analysis:

-

The eluent from the chromatography system is introduced into the mass spectrometer.

-

Acquire mass spectra for both the L-Glutamine standard and the this compound sample.

-

The mass spectrum of the L-Glutamine standard will show a peak corresponding to its molecular weight (~146.14 Da).

-

The mass spectrum of the this compound sample will show a peak shifted by approximately 5 Da (~151.18 Da), corresponding to the five deuterium atoms.

-

-

Data Analysis:

-

Determine the exact molecular weight from the position of the molecular ion peak in the mass spectrum.

-

Calculate the isotopic enrichment by comparing the intensities of the ion peaks corresponding to the labeled (M+5) and unlabeled (M) species. The relative abundance of the M+5 peak to the sum of all glutamine-related peaks indicates the percentage of isotopic labeling.

-

Visualizations

Signaling Pathway

L-Glutamine is a crucial amino acid involved in numerous cellular processes, including the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Caption: L-Glutamine uptake and its role in activating the mTORC1 signaling pathway.

Experimental Workflow

This compound is frequently used as a tracer in metabolic flux analysis to study cellular metabolism.

Caption: A typical experimental workflow for metabolic studies using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. L-Glutamine-2,3,3,4,4-d5 Aldrich [sigmaaldrich.com]

- 3. 56-85-9 CAS MSDS (L-Glutamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

L-Glutamine-d5: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of L-Glutamine-d5 for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a deuterated stable isotope of the amino acid L-glutamine. It is intended to serve as a technical resource, offering detailed information on its chemical and physical properties, alongside practical guidance on its application in experimental settings. This document covers its use as an internal standard for quantitative analysis and as a tracer for metabolic flux studies, providing structured data and methodologies to support advanced research.

Core Compound Information

This compound is a non-radioactive, isotopically labeled form of L-glutamine where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +5 Da compared to the unlabeled counterpart, making it an invaluable tool in mass spectrometry-based analytical methods.

Chemical Structure and Identifiers

The chemical structure of this compound is identical to L-glutamine, with deuterium atoms replacing hydrogen on the 2, 3, and 4 positions of the carbon backbone.

Chemical Formula: C₅H₅D₅N₂O₃

CAS Number: 14341-78-7[1][2][3][4]

Synonyms: L-Gln-d5, (S)-2,5-Diamino-5-Oxopentanoic Acid-d5, (+)-Glutamine-d5[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental protocols.

| Property | Value | Source |

| Molecular Weight | 151.18 g/mol | [1] |

| Exact Mass | 151.10052591 Da | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 185 °C (decomposes) | [1] |

| Solubility | Soluble in water | [2] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Optical Activity | [α]25/D +33.0°, c = 2 in 5 M HCl | [1] |

Applications in Research

This compound serves two primary roles in modern research: as an internal standard for the accurate quantification of L-glutamine and as a metabolic tracer to investigate the pathways of glutamine metabolism.

Quantification of L-Glutamine

In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), this compound is an ideal internal standard.[2][4] Its chemical and physical properties are nearly identical to endogenous L-glutamine, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection from the unlabeled analyte, enabling precise and accurate quantification by correcting for variations in sample processing and instrument response.

Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to delineate the flow of atoms through metabolic pathways. By introducing this compound into a biological system, such as cell culture or in vivo models, researchers can track the incorporation of deuterium into downstream metabolites. This provides insights into the activity of various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and lipid metabolism.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common research scenarios.

Protocol 1: Quantification of L-Glutamine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the accurate measurement of L-glutamine concentrations in plasma samples.

1. Materials and Reagents:

-

This compound

-

L-Glutamine (for calibration curve)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples

-

Microcentrifuge tubes

2. Sample Preparation:

-

Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in ultrapure water.

-

Prepare a series of L-glutamine calibration standards ranging from the expected physiological concentrations.

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the this compound IS working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: A column suitable for polar analytes, such as a HILIC or a C18 with an ion-pairing agent.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to retain and elute glutamine.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Glutamine: Q1/Q3 (e.g., 147.1/84.1)

-

This compound: Q1/Q3 (e.g., 152.1/89.1)

-

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of L-glutamine to this compound against the concentration of the calibration standards.

-

Determine the concentration of L-glutamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stable Isotope Tracing of Glutamine Metabolism in Cultured Cancer Cells

This protocol describes a typical workflow for studying the metabolic fate of glutamine in cancer cells using this compound.

1. Cell Culture and Labeling:

-

Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Culture cells in their standard growth medium.

-

Once the cells have reached the desired confluency, replace the standard medium with a labeling medium containing this compound at a physiological concentration (e.g., 2-4 mM), while the concentrations of other components remain the same.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Immediately add 1 mL of ice-cold 80% methanol to the cells to quench metabolism.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

-

The LC-MS/MS method will be similar to the quantification protocol, but will include MRM transitions for expected downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, succinate, malate, citrate). The mass shifts due to deuterium incorporation need to be calculated for each metabolite.

-

For example, the conversion of this compound to Glutamate-d5 would result in a mass shift.

4. Data Analysis:

-

Analyze the mass isotopologue distribution (MID) for each metabolite of interest. The MID reflects the fraction of the metabolite pool that contains a certain number of deuterium atoms.

-

The change in the MID over time provides information about the rate of glutamine metabolism through different pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound.

Caption: Metabolic fate of this compound in the TCA cycle.

References

Isotopic Purity of L-Glutamine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspects of isotopic purity for L-Glutamine-d5, a deuterated stable isotope of the amino acid L-glutamine. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the purity requirements, analytical methodologies, and practical applications of this compound in metabolic research.

Introduction to this compound and its Applications

This compound is a vital tool in metabolic research, primarily utilized as an internal standard for the quantification of natural L-glutamine and as a tracer to investigate metabolic pathways.[1] Its applications span various fields, including cancer metabolism, neuroscience, and drug development, where it aids in understanding cellular bioenergetics and biosynthesis. The five deuterium atoms on the carbon skeleton of this compound provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-glutamine by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Requirements

The required isotopic purity of this compound is dictated by its intended application. Commercially available this compound typically boasts an isotopic purity of 97-99%.[1]

Table 1: Isotopic Purity Recommendations for this compound Applications

| Application | Recommended Minimum Isotopic Purity | Rationale |

| Internal Standard for Quantification | > 98% | To minimize the contribution of the unlabeled (d0) impurity to the analyte signal, which can lead to an overestimation of the endogenous compound. The unlabeled impurity should contribute less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[2] |

| Metabolic Flux Analysis (MFA) Tracer | > 99% | To ensure accurate measurement of isotopic enrichment in downstream metabolites and prevent miscalculation of metabolic fluxes due to the presence of unlabeled glutamine. |

| Qualitative Tracer Studies | > 95% | For studies where the primary goal is to identify the incorporation of the tracer into metabolites without precise quantification of fluxes, a slightly lower purity may be acceptable. |

Impact of Isotopic Impurities

The primary isotopic impurity of concern in this compound is the unlabeled (d0) L-glutamine. The presence of this impurity can have significant consequences:

-

As an Internal Standard: The d0 impurity will contribute to the signal of the endogenous analyte, leading to an inaccurate calibration curve and overestimation of the analyte's concentration. This is particularly problematic at low analyte concentrations.[3][4]

-

As a Metabolic Tracer: The d0 impurity will dilute the isotopic enrichment of the tracer pool, leading to an underestimation of the true isotopic enrichment in downstream metabolites. This can result in the inaccurate calculation of metabolic fluxes.

Experimental Protocols

This section provides detailed methodologies for the determination of isotopic purity and the application of this compound in tracer studies.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic purity of deuterated compounds.[5][6]

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-20 mM.

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum. The residual proton signals in the deuterated positions will be significantly reduced in intensity compared to the non-deuterated positions.

-

Acquire a ¹³C{¹H} NMR spectrum. The carbon signals coupled to deuterium will appear as multiplets (e.g., a triplet for a CD group, a quintet for a CD₂ group). The isotope shift can also help resolve signals from different isotopologues.[7]

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual proton signals at the deuterated positions and compare them to the integral of a signal from a non-deuterated position or the internal standard.

-

In the ¹³C NMR spectrum, the relative integrals of the signals corresponding to the deuterated and non-deuterated isotopologues can be used to calculate the isotopic enrichment.

-

This compound Tracer Study in Cell Culture

This protocol outlines a general workflow for a stable isotope tracer experiment using this compound in cultured cells.

Protocol:

-

Cell Culture:

-

Culture cells to the desired confluency in standard growth medium.

-

-

Tracer Incubation:

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Add custom medium containing this compound at a known concentration, replacing the unlabeled L-glutamine. The other components of the medium should remain the same.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the tracer into downstream metabolites.

-

-

Quenching Metabolism:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to halt metabolic activity.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by LC-MS/GC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent for injection into the LC-MS or GC-MS system.

-

Analyze the samples using an appropriate method to separate and detect L-glutamine, L-glutamate, and other downstream metabolites.

-

-

Data Analysis:

-

Determine the isotopic enrichment of the metabolites by measuring the relative abundance of the different isotopologues.

-

Use metabolic flux analysis software to calculate the rates of metabolic pathways.

-

Sample Preparation and Analysis by LC-MS/MS

Sample Preparation:

-

Protein Precipitation: For plasma or cell culture media samples, deproteinize by adding 3 volumes of ice-cold acetonitrile or methanol, vortexing, and centrifuging to pellet the proteins.[8]

-

Extraction from Cells: For adherent cells, after quenching, add 1 mL of cold 80% methanol. For suspension cells, pellet the cells and then add the extraction solvent.

-

Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

LC-MS/MS Method:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar metabolites like amino acids.

-

Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the transitions for unlabeled and d5-labeled glutamine and its metabolites.

Table 2: Example MRM Transitions for L-Glutamine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Glutamine | 147.1 | 84.1 |

| This compound | 152.1 | 89.1 |

| L-Glutamate | 148.1 | 84.1 |

| L-Glutamate-d5 | 153.1 | 89.1 |

Sample Preparation and Analysis by GC-MS

Sample Preparation and Derivatization:

-

Drying: Dry the metabolite extract completely.

-

Derivatization: Amino acids require derivatization to increase their volatility for GC analysis. A common method is silylation using reagents like MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[9][10]

-

Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried sample.

-

Heat at 60-80°C for 30-60 minutes.

-

GC-MS Method:

-

Column: A non-polar column, such as a DB-5ms, is suitable for the separation of the derivatized amino acids.

-

Injection: Use a splitless injection to maximize sensitivity.

-

Oven Program: A temperature gradient from approximately 100°C to 300°C.

-

Mass Spectrometry: Acquire data in full scan mode to observe the mass spectra of the derivatized compounds and their isotopologues, or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

This compound is instrumental in tracing the metabolic fate of glutamine through key cellular pathways.

Glutamine Metabolism Pathway

This pathway illustrates the entry of glutamine into the tricarboxylic acid (TCA) cycle.[11][12][13] L-Glutamine is first converted to glutamate, which is then deaminated to α-ketoglutarate, a key intermediate of the TCA cycle.[11][14] By tracking the deuterium label, researchers can quantify the contribution of glutamine to anaplerosis and the biosynthesis of other molecules.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative and metabolic flux studies. Researchers must carefully consider the purity requirements for their specific application and employ rigorous analytical methods to verify the isotopic enrichment of their standards and tracers. The detailed protocols and workflows provided in this guide offer a foundation for the successful implementation of this compound in metabolic research, ultimately enabling a deeper understanding of cellular physiology and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem-agilent.com [chem-agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 11. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis for L-Glutamine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine-d5, a deuterated stable isotope-labeled form of the amino acid L-glutamine, is a critical tool in metabolic research, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry-based quantification methods demands a high degree of purity and isotopic enrichment. The Certificate of Analysis (CoA) is the key document that guarantees the quality and identity of this compound. This in-depth guide explains the critical components of an this compound CoA, providing clarity on the data presented and the methodologies used for its verification.

Product Identification and General Properties

The initial section of a CoA provides fundamental information about the specific lot of this compound. This includes the product name, catalog number, lot number, and key chemical identifiers.

| Parameter | Typical Specification | Significance for Researchers |

| Chemical Name | L-Glutamine-2,3,3,4,4-d5 | Unambiguously identifies the deuterated form of L-glutamine. |

| CAS Number | 14341-78-7 | A unique numerical identifier for this specific chemical substance.[1][2] |

| Molecular Formula | C₅H₅D₅N₂O₃ | Indicates the elemental composition, including the five deuterium atoms.[2] |

| Molecular Weight | ~151.18 g/mol | The mass of the deuterated molecule, essential for mass spectrometry.[1] |

| Appearance | White to off-white solid | A basic quality control check for the physical state of the compound. |

| Solubility | Soluble in water | Important for preparing solutions for experiments.[2] |

Purity and Isotopic Enrichment Analysis

This section contains the most critical data for researchers relying on this compound as an internal standard. It quantifies the chemical purity and the extent of deuterium labeling.

| Analytical Test | Specification | Result | Significance for Researchers |

| Chemical Purity (by HPLC) | ≥98% | 99.5% | Ensures that the analytical signal is primarily from this compound and not from chemical impurities. |

| Isotopic Purity (Atom % D) | ≥98 atom % D | 99.2 atom % D | Confirms the high abundance of the deuterated isotope, which is crucial for its function as an internal standard.[1] |

| Isotopic Enrichment (by MS) | ≥99% (d1-d5) | Conforms | Verifies the distribution of deuterated forms, with the d5 species being the most abundant.[2] |

| Optical Rotation | Conforms to reference | Conforms | Confirms the stereochemistry of the molecule as the biologically active L-isomer. |

Spectroscopic and Physical Data

This data confirms the structural identity and integrity of the this compound molecule.

| Test | Specification | Result | Significance for Researchers |

| ¹H NMR Spectroscopy | Conforms to structure | Conforms | Provides a detailed fingerprint of the molecule's structure and confirms the positions of the deuterium labels through the absence of corresponding proton signals. |

| Mass Spectrometry (MS) | Conforms to structure | Conforms | Confirms the molecular weight of the deuterated compound. |

| Elemental Analysis | Conforms to theoretical values | Conforms | Verifies the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-deuterated or other chemical impurities to determine its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength, usually around 210 nm, where the amide bond absorbs.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time of the major peak corresponding to this compound is recorded. The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

This technique is used to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., formic acid) to facilitate protonation.

-

Procedure: The sample solution is introduced into the mass spectrometer. The instrument is set to scan a mass range that includes the expected molecular weights of unlabeled L-glutamine (146.14 g/mol ) and this compound (151.18 g/mol ). The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d5). The isotopic enrichment is determined by the relative intensities of these peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool to confirm the chemical structure and the positions of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O).

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

-

Procedure: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired. For this compound, the protons at the 2, 3, and 4 positions are replaced by deuterium. Therefore, the signals corresponding to these protons in the ¹H NMR spectrum of unlabeled L-glutamine will be absent or significantly reduced in intensity in the spectrum of this compound. The remaining signals (e.g., from the amide protons) should be consistent with the structure.

Mandatory Visualizations

Experimental Workflow for Purity and Identity Confirmation

The following diagram illustrates the logical flow of experiments performed to certify a batch of this compound.

Caption: Quality control workflow for this compound certification.

L-Glutamine Metabolic Pathway

L-Glutamine plays a central role in cellular metabolism. A key pathway is its conversion to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. This metabolic route is often studied using this compound as a tracer.

Caption: Mitochondrial metabolism of this compound to α-Ketoglutarate.

This guide provides a comprehensive overview of the key information presented in a Certificate of Analysis for this compound. By understanding the data and the underlying experimental methods, researchers can confidently use this essential compound in their studies.

References

A Technical Guide to High-Purity L-Glutamine-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity L-Glutamine-d5, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry. This document outlines the technical specifications from various commercial suppliers, details experimental protocols for its use, and illustrates key metabolic pathways and analytical workflows.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers specializing in stable isotopes and research chemicals. The primary use of this compound is as an internal standard for the accurate quantification of L-glutamine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] It is also utilized as a tracer in metabolic flux analysis to investigate cellular metabolism.[3] The quality and purity of this compound are critical for these applications. Key quality parameters include chemical purity, isotopic purity (deuterium enrichment), and the presence of other isotopologues.

Below is a summary of quantitative data from prominent commercial suppliers. Please note that specifications can vary by batch and product lot. It is recommended to consult the supplier's certificate of analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Name | Catalog Number (Example) | Chemical Purity | Isotopic Purity (Atom % D) | Other Isotopic Labeling | Formulation |

| MedchemExpress | This compound | HY-N0390S2 | 99.78% | Not explicitly stated, referred to as deuterium labeled L-Glutamine. | Also offer 15N and 13C labeled L-Glutamine. | Solid |

| Cayman Chemical | This compound | 34839 | ≥99% (deuterated forms d1-d5) | Not explicitly stated, referred to as ≥99% deuterated forms. | Not specified for this product. | Solid |

| Sigma-Aldrich (Merck) | L-Glutamine-2,3,3,4,4-d5 | 736349 | 98% (CP) | 98 atom % D | Also offer 13C and 15N labeled L-Glutamine. | Solid |

| Cambridge Isotope Laboratories, Inc. | L-GLUTAMINE (2,3,3,4,4-D5, 97-98%) | DLM-1826 | 97-98% | 97-98% | Also offer 15N and 13C labeled L-Glutamine. | Solid |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Use of this compound as an Internal Standard for LC-MS/MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of L-glutamine in plasma or cell culture media.

Materials:

-

This compound

-

L-Glutamine (for calibration curve)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell culture supernatant)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

Prepare a 1 mg/mL stock solution of unlabeled L-Glutamine in ultrapure water.

-

-

Preparation of Working Internal Standard (IS) Solution:

-

Dilute the this compound stock solution with a 50:50 mixture of ACN and water to a final concentration of 1 µg/mL.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the unlabeled L-Glutamine stock solution with the biological matrix (e.g., charcoal-stripped plasma) to obtain a series of calibration standards with concentrations ranging from 1 to 500 µmol/L.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard or unknown sample, add 150 µL of the working IS solution (containing this compound).

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC column (e.g., Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient appropriate for separating glutamine.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

L-Glutamine: Q1 m/z 147.1 -> Q3 m/z 84.1

-

This compound: Q1 m/z 152.1 -> Q3 m/z 89.1

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of L-Glutamine to this compound against the concentration of the calibration standards.

-

Determine the concentration of L-glutamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Stable Isotope Tracing in Cell Culture

This protocol describes the use of this compound to trace its metabolic fate in cultured cells.

Materials:

-

This compound

-

Glutamine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cultured cells of interest

-

6-well plates

-

Methanol (ice-cold, LC-MS grade)

-

Ultrapure water (ice-cold)

-

Cell scraper

-

LC-HRMS system

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight in their standard culture medium.

-

-

Isotope Labeling:

-

Prepare the labeling medium: glutamine-free medium supplemented with this compound at the desired concentration (typically 2-4 mM) and 10% dFBS.

-

Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the labeling medium to the cells and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the heavy isotope into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold 0.9% NaCl solution.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-HRMS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 50 µL) of 50:50 ACN:water.

-

Analyze the samples using an LC-HRMS system (e.g., Q-Exactive Orbitrap).

-

Use a chromatographic method suitable for separating polar metabolites (e.g., HILIC).

-

Acquire data in full scan mode to detect all isotopologues of glutamine and its downstream metabolites.

-

-

Data Analysis:

-

Identify and quantify the different isotopologues of glutamine, glutamate, α-ketoglutarate, and other TCA cycle intermediates.

-

Correct for the natural abundance of 13C isotopes.

-

Calculate the fractional enrichment of the labeled metabolites over time to determine the metabolic flux through the glutaminolysis pathway.

-

Signaling Pathways and Experimental Workflows

Glutaminolysis Pathway

L-glutamine is a critical nutrient for rapidly proliferating cells, serving as a major source of carbon and nitrogen. The metabolic pathway that breaks down glutamine is known as glutaminolysis.[4][5] This pathway is often upregulated in cancer cells to support their high bioenergetic and biosynthetic demands.[6] The initial steps of glutaminolysis occur in the mitochondria.

Caption: The Glutaminolysis Pathway.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound to study cellular metabolism.

Caption: Stable Isotope Tracing Workflow.

Workflow for this compound as an Internal Standard

This diagram outlines the logical steps for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Caption: Internal Standard Quantification Workflow.

References

The Role of L-Glutamine-d5 in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various biochemical pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes. Among the various tracers, L-Glutamine-d5, a deuterated form of the amino acid L-glutamine, serves as a valuable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing, complete with experimental protocols, data presentation, and visualizations to empower researchers in their quest to unravel metabolic networks.

L-Glutamine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including energy production, biosynthesis of nucleotides and amino acids, and maintenance of redox homeostasis.[1][2] In rapidly proliferating cells, such as cancer cells, glutamine metabolism is often reprogrammed to support their high bioenergetic and biosynthetic demands.[2][3] this compound, being chemically identical to its unlabeled counterpart, is readily taken up and metabolized by cells, allowing for the tracking of the deuterium atoms as they are incorporated into downstream metabolites. This enables the precise measurement of glutamine's contribution to various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and glutathione synthesis.[1][4][5]

Core Concepts in this compound Metabolic Tracing

The fundamental principle behind stable isotope tracing with this compound is the introduction of a "heavy" labeled substrate into a biological system and the subsequent detection of the incorporated isotopes in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of isotope incorporation provide a quantitative measure of the activity of specific metabolic pathways.

Key Metabolic Fates of L-Glutamine

Once taken up by the cell, L-glutamine is primarily metabolized through two key pathways:

-

Glutaminolysis and the TCA Cycle: Glutamine is first converted to glutamate by the enzyme glutaminase (GLS). Glutamate is then deaminated to α-ketoglutarate, a key intermediate of the TCA cycle.[1][3] By tracing the deuterium labels from this compound into TCA cycle intermediates, researchers can quantify the anaplerotic flux of glutamine, which is the replenishment of the cycle's intermediates.

-

Glutathione Synthesis: Glutamate derived from glutamine is a direct precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][5][6] Tracking the incorporation of deuterium from this compound into the glutamate moiety of glutathione allows for the measurement of de novo glutathione synthesis rates.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol outlines the general steps for labeling adherent cells with this compound.

Materials:

-

Adherent cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Glutamine-free medium

-

This compound (isotopic purity >98%)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with this compound to the desired final concentration (typically 2-4 mM). Also, add dFBS and other necessary supplements.

-

Washing: Gently aspirate the complete growth medium from the cells and wash the cell monolayer twice with pre-warmed PBS to remove any residual unlabeled glutamine.

-

Labeling: Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period. The labeling duration can range from minutes to hours, depending on the metabolic pathway under investigation and the time required to reach isotopic steady state.

-

Metabolite Extraction: Following incubation, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction

This protocol is for the extraction of polar metabolites from adherent cells.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen or dry ice/ethanol bath

Procedure:

-

Quenching: Place the culture plate on a bed of dry ice or in a dry ice/ethanol bath to rapidly quench metabolic activity.

-

Lysis and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scraping: Use a cell scraper to detach the cells and lyse them in the cold methanol.

-

Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis

This is a general guideline for the analysis of this compound and its labeled metabolites. Specific parameters will need to be optimized for the instrument and metabolites of interest.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the LC method.

-

Chromatographic Separation:

-

Column: Use a column suitable for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phases: Typically, a gradient of an aqueous mobile phase (e.g., water with formic acid or ammonium acetate) and an organic mobile phase (e.g., acetonitrile) is used.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.

-

Scan Mode: For targeted analysis, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For untargeted analysis, use full scan mode on a high-resolution mass spectrometer.

-

Data Acquisition: Acquire data for the mass-to-charge ratios (m/z) of the unlabeled and deuterated isotopologues of glutamine and its downstream metabolites.

-

Data Presentation

Quantitative data from this compound tracing experiments are typically presented as fractional enrichment or isotopologue distribution.

-

Isotopologue Distribution: The relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes) of a metabolite. For example, M+0 is the unlabeled metabolite, M+1 has one deuterium atom, M+2 has two, and so on.

-

Fractional Enrichment: The percentage of a metabolite pool that is labeled with the stable isotope.

Table 1: Fractional Enrichment of TCA Cycle Intermediates from this compound in Pancreatic Cancer Cells

| Metabolite | Control (%) | Glutaminase Inhibitor Treated (%) |

| Glutamate (M+5) | 45 ± 5 | 15 ± 3 |

| α-Ketoglutarate (M+5) | 30 ± 4 | 10 ± 2 |

| Succinate (M+4) | 25 ± 3 | 8 ± 2 |

| Fumarate (M+4) | 20 ± 3 | 6 ± 1 |

| Malate (M+4) | 22 ± 4 | 7 ± 2 |

| Citrate (M+4) | 15 ± 2 | 5 ± 1 |

| Aspartate (M+4) | 18 ± 3 | 6 ± 1 |

Data are represented as mean ± standard deviation and are hypothetical examples based on trends observed in published studies.[1]

Table 2: Isotopologue Distribution in Glutathione from this compound in Lung Cancer Cells

| Isotopologue | Fractional Abundance (%) |

| Glutathione (M+0) | 48 ± 6 |

| Glutathione (M+1) | 5 ± 1 |

| Glutathione (M+2) | 8 ± 2 |

| Glutathione (M+3) | 12 ± 3 |

| Glutathione (M+4) | 15 ± 4 |

| Glutathione (M+5) | 12 ± 3 |

Data are represented as mean ± standard deviation and are hypothetical examples based on trends observed in published studies.[4][6]

Mandatory Visualizations

Caption: Experimental workflow for this compound metabolic tracing.

Caption: Key metabolic fates of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism. Its application in stable isotope tracing studies provides a quantitative and dynamic view of glutamine's contribution to central carbon metabolism and antioxidant defense. The protocols and conceptual frameworks presented in this guide offer a solid foundation for designing and executing robust metabolic tracing experiments. By leveraging the power of this compound and mass spectrometry, scientists can continue to unravel the complexities of metabolic reprogramming in health and disease, paving the way for the development of targeted therapeutic strategies.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamine-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamine-d5 as an internal standard for the quantitative analysis of L-glutamine in complex biological matrices. Utilizing a stable isotope-labeled internal standard is a critical practice in mass spectrometry-based quantification, ensuring accuracy and precision by compensating for variations in sample preparation and instrument response.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the detector. This compound, a deuterated analog of L-glutamine, serves this purpose exceptionally well. It co-elutes with the endogenous L-glutamine, experiences similar ionization efficiency, and undergoes comparable fragmentation. However, due to its five deuterium atoms, it has a distinct mass-to-charge ratio (m/z), allowing for separate detection and quantification by the mass spectrometer.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variabilities during sample processing, leading to highly reliable and reproducible results.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use.

| Property | Value |

| Chemical Formula | C₅H₅D₅N₂O₃ |

| Molecular Weight | 151.2 g/mol |

| Synonyms | L-Glutamine-2,3,3,4,4-d5, L-Gln-d5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity | Typically ≥98% isotopic purity |

Experimental Protocol: Quantification of L-Glutamine in Human Plasma using LC-MS/MS

This section details a validated experimental protocol for the quantification of L-glutamine in human plasma using this compound as an internal standard. This method is applicable to pharmacokinetic studies and clinical research.

Materials and Reagents

-

L-Glutamine (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-glutamine and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the L-glutamine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 200 ng/mL.

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 3.14–157.20 μg/mL for L-glutamine.[3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 6.29, 31.44, and 125.76 μg/mL) in blank human plasma.[3]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of the internal standard working solution in acetonitrile containing 0.1% formic acid.

-

Vortex the mixture for 5 minutes to precipitate proteins.

-

Centrifuge the samples at 15,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and dilute with acetonitrile as needed.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UPLC system equipped with a reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient elution using Mobile Phase A (0.2% formic acid and 5 mM ammonium acetate in water) and Mobile Phase B (0.2% formic acid and 5 mM ammonium acetate in methanol).[3]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Glutamine: m/z 147.1 → 84.1

-

This compound: m/z 152.1 → 89.1

-

Data Analysis

Quantify L-glutamine in the samples by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of L-glutamine in the unknown samples is then determined from this calibration curve.

Data Presentation: Performance Characteristics of the Method

The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for L-glutamine using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 3.14 - 157.20 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 3.14 µg/mL |

Table 2: Accuracy and Precision

| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 6.29 (Low) | < 8.70% | < 8.70% | -4.35 to 8.91% |

| 31.44 (Medium) | < 8.70% | < 8.70% | -4.35 to 8.91% |

| 125.76 (High) | < 8.70% | < 8.70% | -4.35 to 8.91% |

Data adapted from a validated method for glutamine in human plasma.[3]

Table 3: Recovery

| QC Concentration (µg/mL) | Extraction Recovery (%) |

| 6.29 (Low) | 82.62 - 89.75% |

| 31.44 (Medium) | 82.62 - 89.75% |

| 125.76 (High) | 82.62 - 89.75% |

Data represents the mean recovery across three QC levels.[4]

Mandatory Visualizations

Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and astrocytes. L-Glutamine is a key player in this cycle, serving as a precursor for the neurotransmitter glutamate.

References

L-Glutamine-d5 in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of L-Glutamine-d5 in aqueous solutions. This compound, a deuterated isotopologue of the non-essential amino acid L-Glutamine, is a critical tool in metabolic research, serving as a tracer and an internal standard for quantitative analysis by mass spectrometry.[1][2] Understanding its behavior in aqueous environments is paramount for the design and execution of robust and reproducible experiments. This guide offers quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers in their use of this important compound.

Solubility of this compound

Table 1: Aqueous Solubility of L-Glutamine

| Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molarity (M) | Reference(s) |

| 25 | 41.3 | 41.3 | ~0.28 | [3] |

| 25 | 25 | 25 | ~0.17 | [4] |

| 25 | 36 | 36 | ~0.25 | [5] |

Note: The molecular weight of L-Glutamine is 146.14 g/mol , and this compound is approximately 151.17 g/mol .[2][3]

Stability of this compound in Aqueous Solutions

L-Glutamine in aqueous solutions is known to undergo spontaneous degradation, a critical consideration for the preparation and storage of stock solutions and experimental media.[6] The primary degradation pathway is a non-enzymatic cyclization to form pyroglutamic acid and ammonia.[6] This process is influenced by several factors, including temperature, pH, and the composition of the solution.

Key Factors Influencing Stability:

-

Temperature: The degradation rate of L-Glutamine increases significantly with temperature. Storage at lower temperatures (4°C, -20°C, or -80°C) markedly improves its stability.[6][7]

-

pH: L-Glutamine is most stable in the pH range of 5.0 to 7.5. Degradation accelerates in both acidic and basic conditions.

-

Solution Composition: The presence of other components, such as those found in total parenteral nutrition (TPN) solutions, can affect the degradation rate.[6]

Table 2: Degradation Rates of L-Glutamine in Various Aqueous Solutions

| Solution | Temperature (°C) | pH | Degradation Rate (%/day) | Reference(s) |

| Water | 22-24 | 6.5 | 0.23 | [6] |

| Dextrose/Water (15% w/v) | 22-24 | - | 0.22 | [6] |

| Mixed TPN Solution | 22-24 | - | 0.8 | [6] |

| Intravenous Solutions | 4 | - | <0.15 | [6] |

| Intravenous Solutions | -20 | - | <0.03 | [6] |

| Intravenous Solutions | -80 | - | Undetectable | [6] |

The Deuterium Kinetic Isotope Effect on Stability

The replacement of hydrogen with deuterium in this compound can influence its chemical stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate for reactions that involve the cleavage of this bond.

While direct studies on the non-enzymatic degradation of this compound are limited, research on other deuterated molecules provides valuable insights. For instance, a study on a deuterated version of the PET imaging agent 4-[¹⁸F]FGln, 4-[¹⁸F]FGln-d3, demonstrated enhanced in vivo stability against defluorination.[8] This suggests that the deuteration in this compound could similarly slow down its degradation in aqueous solutions. The KIE has been observed to reduce the metabolic rates of deuterated substrates.[9] Therefore, it is plausible that this compound exhibits greater stability in aqueous solutions compared to its non-deuterated counterpart.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the thermodynamic solubility of this compound in an aqueous buffer.

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Stability Assessment using HPLC

This protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time.

Caption: Experimental workflow for assessing the stability of this compound.

Table 3: Representative HPLC Method Parameters for L-Glutamine Analysis

| Parameter | Specification | Reference(s) |

| Column | YMC Pack ODS-AQ (150mm x 4.6mm, 5 µm) or equivalent C18 column | [10] |

| Mobile Phase | Isocratic mixture of water and methanol (e.g., 90:10 v/v) | [10] |

| Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4) (70:30 v/v) | [11] | |

| Flow Rate | 1.0 mL/min | [11][12] |

| Injection Volume | 10 - 20 µL | [13] |

| Column Temperature | Ambient or controlled (e.g., 30°C) | [10] |

| Detection | UV at 210 nm | [10] |

Note: This method may need to be optimized for the specific instrumentation and to ensure adequate separation of this compound from its degradation products.

Biological Context: L-Glutamine's Central Role in Metabolism

This compound is utilized in research to trace the metabolic fate of glutamine. L-Glutamine is the most abundant free amino acid in human blood and plays a crucial role in a multitude of metabolic and signaling pathways.[14]

Glutaminolysis

Glutaminolysis is a key metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to generate energy and provide precursors for biosynthesis.[15][16] This pathway is particularly important in rapidly proliferating cells, including cancer cells.

Caption: The core pathway of glutaminolysis.

Nucleotide Synthesis

L-Glutamine is a critical nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[17][18] This highlights its essential role in cell proliferation and growth.

Caption: L-Glutamine's role in nucleotide biosynthesis.

Conclusion

This compound is an invaluable tool for researchers studying cellular metabolism. While its aqueous solubility is comparable to that of L-Glutamine, its stability may be enhanced due to the kinetic isotope effect, a factor that warrants consideration in experimental design. The provided protocols and pathway diagrams offer a practical framework for the effective use of this compound in a research setting. Careful attention to the preparation and storage of this compound solutions is crucial for obtaining accurate and reliable experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Glutamine - American Chemical Society [acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. L-Glutamine | SIELC Technologies [sielc.com]

- 13. scirp.org [scirp.org]

- 14. L-Glutamine | 56-85-9 [chemicalbook.com]

- 15. Key Roles of Glutamine Pathways in Reprogramming the Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutaminolysis - Wikipedia [en.wikipedia.org]

- 17. iv.iiarjournals.org [iv.iiarjournals.org]

- 18. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Quantification of L-Glutamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of L-Glutamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Glutamine-d5, to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of L-Glutamine levels in a biological matrix.

Introduction

L-Glutamine is the most abundant free amino acid in the human body and plays a crucial role in numerous metabolic processes.[1] It is considered a conditionally essential amino acid, particularly during periods of illness or injury.[1] Accurate quantification of L-Glutamine in biological matrices like plasma is essential for a wide range of research areas, including metabolic studies, clinical research, and pharmaceutical development. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like L-Glutamine in complex biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.[2]

Experimental

Materials and Reagents

-

L-Glutamine (≥98.7% purity)

-

This compound (≥99% deuterated forms)[3]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Heptafluorobutyric acid (HFBA) (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced ethically)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm) or equivalent[4]

-

Microcentrifuge

-

Pipettes and general laboratory consumables

Preparation of Stock and Working Solutions

L-Glutamine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Glutamine in ultrapure water.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

Working Solutions: Prepare a series of L-Glutamine working solutions for the calibration curve by serially diluting the stock solution with ultrapure water. A working solution of the internal standard is also prepared by diluting the IS stock solution.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a specified amount of the this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4][5]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:100 with ultrapure water before injection into the LC-MS/MS system.[4][5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

A typical LC method for the separation of L-Glutamine is as follows:

| Parameter | Value |

| Column | Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.5% Formic acid and 0.3% HFBA in water[4][5] |

| Mobile Phase B | 0.5% Formic acid and 0.3% HFBA in acetonitrile[5] |

| Flow Rate | 0.4 mL/min[4][5] |

| Injection Volume | 1 µL[4][5] |

| Column Temperature | 25°C[4][5] |

| Autosampler Temp. | 4°C[4][5] |

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 0 |

| 5.0 | 5 |

| 5.1 | 90 |

| 6.0 | 90 |

| 6.1 | 0 |

| 8.0 | 0 |

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3750 V[5] |

| Drying Gas Temp. | 275°C[5] |

| Drying Gas Flow | 9 L/min[5] |

| Sheath Gas Temp. | 325°C[5] |

| Sheath Gas Flow | 12 L/min[5] |

| Nebulizer Pressure | 40 psi[5] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Glutamine | 147.1 | 84.1[4] |

| This compound | 152.1 | 88.1 or 135.1 |

Data Analysis and Results

The concentration of L-Glutamine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of L-Glutamine to this compound is plotted against the concentration of the calibration standards. A linear regression analysis is then applied.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the method.

| Parameter | Result |

| Linearity (R²) | > 0.999[4] |

| Dynamic Range | 0.5 - 10,000 µM in cell media[5] |

| Limit of Detection (LOD) | 5 nM (5 fmol on column)[4] |

| Limit of Quantification (LOQ) | 5 nM (5 fmol on column)[4] |

| Accuracy | 86.7 – 109.7%[4] |

| Precision (%RSD) | < 6%[4] |

| Reproducibility (%RSD) | 0.23 – 5.42%[4] |

Experimental Workflow Diagram

Caption: Experimental workflow for L-Glutamine quantification.

Quantification Method Relationship Diagram

Caption: Logical relationship of the quantification method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of L-Glutamine in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in various research and development settings. The use of a deuterated internal standard ensures the robustness and accuracy of the results.

References

GC-MS Method for Amino Acid Analysis Using L-Glutamine-d5 Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of amino acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with L-Glutamine-d5 as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible amino acid profiling.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous metabolic pathways.[1] Accurate quantification of amino acids is vital in various research fields, including clinical diagnostics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for amino acid analysis due to its high sensitivity and resolution.[1] However, the low volatility and polar nature of amino acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2]

This method employs a silylation derivatization technique using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which are commonly used for derivatizing amino acids.[2][3] To ensure accurate quantification, a stable isotope-labeled internal standard, this compound, is utilized.[4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of amino acids is depicted below.

References

Application Note: Using L-Glutamine-d5 for Metabolic Flux Analysis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferation rates and survive in often nutrient-poor tumor microenvironments.[1][2][3] One of the key features of this altered metabolism is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[4] Glutamine serves as a crucial source of both carbon and nitrogen for the biosynthesis of macromolecules like nucleotides, non-essential amino acids, and lipids, and for maintaining cellular redox homeostasis through glutathione synthesis.[5][6]

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways and understand the metabolic rewiring in cancer.[3][7][8][9] L-Glutamine-d5 ([2,3,3,4,4-D5]-L-Glutamine) is a stable isotope-labeled tracer where five hydrogen atoms on the carbon backbone are replaced with deuterium. By tracking the incorporation of these deuterium atoms into downstream metabolites using mass spectrometry, researchers can elucidate the contributions of glutamine to various metabolic pathways.[10] This application note provides detailed protocols for using this compound in cancer cell metabolic flux analysis, from experimental design to data interpretation.

Key Metabolic Pathways

Glutamine is catabolized through a process called glutaminolysis.[11] This pathway is central to cancer cell metabolism and feeds into several critical biosynthetic and bioenergetic routes.

-

Glutaminolysis and the TCA Cycle: Glutamine is first converted to glutamate by glutaminase (GLS) and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD) or transaminases.[12][13] This anaplerotic flux replenishes the TCA cycle, providing intermediates for biosynthesis and supporting energy production.[1][13]

-

Nucleotide Synthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1][5][14] Aspartate, derived from glutamine-fueled TCA cycle activity, also contributes to this process.[5]

-